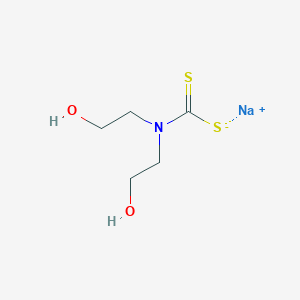
Sodium bis(2-hydroxyethyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C₅H₁₀NO₂S₂Na. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a derivative of carbamodithioic acid, where the hydrogen atoms are replaced by sodium and hydroxyethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) typically involves the reaction of carbamodithioic acid with sodium hydroxide and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Carbamodithioic acid+Sodium hydroxide+2-Chloroethanol→Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its parent carbamodithioic acid.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Carbamodithioic acid.
Substitution: Various substituted carbamodithioic acid derivatives.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in biochemical assays and as a chelating agent for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator and stabilizer.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) involves its ability to interact with various molecular targets and pathways. It can chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. Additionally, its hydroxyethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, potassium salt (1:1)
- Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, ammonium salt (1:1)
- Carbamodithioic acid, bis(2-hydroxyethyl)-, monopotassium salt
Uniqueness
Carbamodithioic acid, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) is unique due to its sodium ion, which imparts different solubility and reactivity properties compared to its potassium and ammonium counterparts. This uniqueness makes it suitable for specific applications where sodium ions are preferred or required.
Propiedades
Número CAS |
2801-04-9 |
|---|---|
Fórmula molecular |
C5H10NNaO2S2 |
Peso molecular |
203.3 g/mol |
Nombre IUPAC |
sodium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
QUYHMLCZZRISNN-UHFFFAOYSA-M |
SMILES canónico |
C(CO)N(CCO)C(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
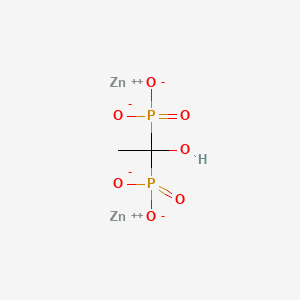
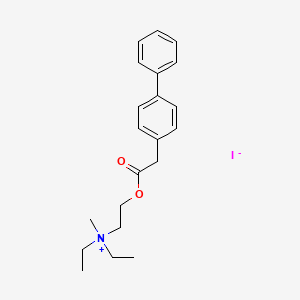
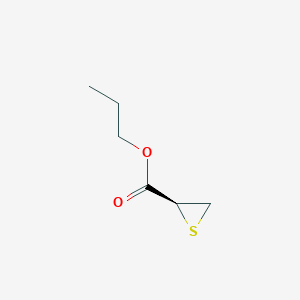

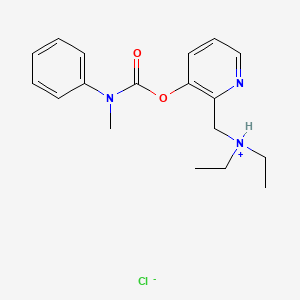
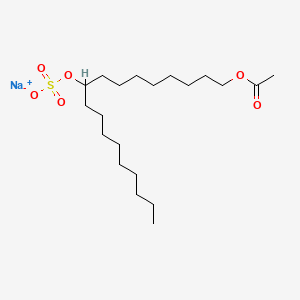
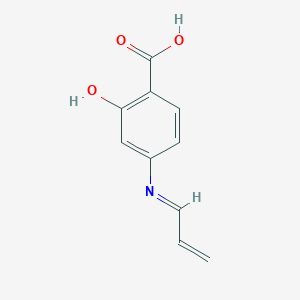
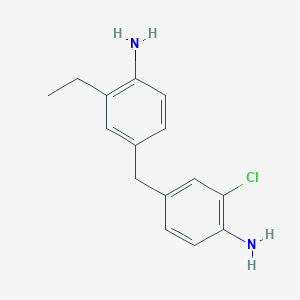
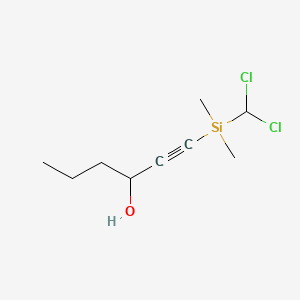
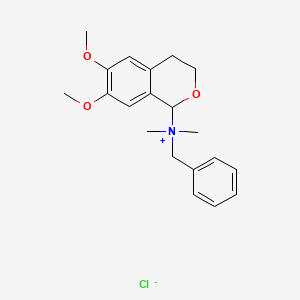

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

